1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide
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Overview
Description
1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide is a complex organic compound with a unique structure that combines an indole core with pyridine and methoxyethyl substituents
Preparation Methods
The synthesis of 1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indole core.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction, where an appropriate alkylating agent reacts with the indole-pyridine intermediate.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, nickel), and specific temperature and pressure conditions.
Scientific Research Applications
1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound is used as a probe in biological studies to investigate cellular pathways and molecular interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide can be compared with similar compounds such as:
1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxylic acid: This compound features a carboxylic acid group, which may influence its reactivity and biological activity.
1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxaldehyde: This compound contains an aldehyde group, which can participate in different chemical reactions compared to the carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-(2-pyridin-2-ylethyl)indole-3-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c1-24-13-12-22-14-17(16-7-2-3-8-18(16)22)19(23)21-11-9-15-6-4-5-10-20-15/h2-8,10,14H,9,11-13H2,1H3,(H,21,23) |
InChI Key |
IHGCUTOXMPZFES-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
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